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molecular formula C12H17NO4 B8332082 (5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

(5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

Cat. No. B8332082
M. Wt: 239.27 g/mol
InChI Key: NKNWAJFHMZQHMB-UHFFFAOYSA-N
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Patent
US08653304B2

Procedure details

To a solution of (5-tert-butyl-2-methoxy-3-nitrophenyl)methanol (0.250 g, 1.04 mmol) in ethyl acetate (10.4 mL), 10% palladium/activated charcoal (0.025 g) was added and the resulting mixture was stirred at room temperature under hydrogen atmosphere for 14 hours. After completion of the reaction, insoluble materials were filtered through a Celite pad, and the solvent was washed with ethyl acetate. The solvent of the filtrate was evaporated under reduced pressure to obtain 0.219 g (quantitative) of the crude product containing the captioned compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:15]([O-])=O)[C:8]([O:13][CH3:14])=[C:9]([CH2:11][OH:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[NH2:15][C:7]1[C:8]([O:13][CH3:14])=[C:9]([CH2:11][OH:12])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)CO)OC)[N+](=O)[O-]
Name
Quantity
10.4 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.025 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature under hydrogen atmosphere for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, insoluble materials
FILTRATION
Type
FILTRATION
Details
were filtered through a Celite pad
WASH
Type
WASH
Details
the solvent was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC=1C(=C(C=C(C1)C(C)(C)C)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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